Cas no 899990-72-8 (4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide)
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-acetyl-N-(1-ethylindol-3-yl)piperazine-1-carboxamide
- 4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
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- Inchi: 1S/C17H22N4O2/c1-3-19-12-15(14-6-4-5-7-16(14)19)18-17(23)21-10-8-20(9-11-21)13(2)22/h4-7,12H,3,8-11H2,1-2H3,(H,18,23)
- InChI Key: GWWSQEFOYBTJIW-UHFFFAOYSA-N
- SMILES: N1(C(NC2C3=C(N(CC)C=2)C=CC=C3)=O)CCN(C(C)=O)CC1
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2740-0485-2μmol |
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |
899990-72-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2740-0485-5μmol |
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |
899990-72-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2740-0485-10μmol |
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |
899990-72-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2740-0485-20μmol |
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |
899990-72-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2740-0485-1mg |
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |
899990-72-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2740-0485-2mg |
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |
899990-72-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2740-0485-3mg |
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |
899990-72-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2740-0485-4mg |
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |
899990-72-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2740-0485-5mg |
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |
899990-72-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2740-0485-10mg |
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |
899990-72-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
4-Acetyl-N-(1-Ethyl-1H-lndol-3-Yl)Piperazine-1-Carboxamide: A Comprehensive Overview
4-Acetyl-N-(1-Ethyl-1H-lndol-3-Yl)Piperazine-1-Carboxamide, identified by the CAS Registry Number 899990-72-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug discovery and development. The molecule combines a piperazine ring, an indole moiety, and an acetyl group, creating a complex yet intriguing chemical architecture that offers diverse functional groups for interaction with biological systems.
The piperazine ring, a six-membered ring containing two nitrogen atoms, is a common structural motif in pharmaceutical compounds. It is known for its ability to form hydrogen bonds and act as a scaffold for various bioactive molecules. In this compound, the piperazine ring is substituted at the 4-position with an acetyl group and at the 1-position with an N-substituent derived from an indole structure. The indole moiety, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is also a frequent component in bioactive compounds. Its presence in this molecule suggests potential interactions with various biological targets, such as receptors or enzymes.
Recent studies have highlighted the importance of such compounds in targeting specific biological pathways. For instance, research has shown that compounds with indole moieties can exhibit anti-inflammatory, anticancer, and neuroprotective activities. Similarly, piperazine-containing compounds have been explored for their potential as kinase inhibitors or modulators of ion channels. The combination of these two structural elements in 4-Acetyl-N-(1-Ethyl-1H-lndol-3-Yl)Piperazine-1-Carboxamide creates a molecule with multifaceted biological interactions.
The synthesis of this compound involves a series of well-established organic reactions. The piperazine ring can be synthesized via various methods, including the Hantzsch dihydropyridine synthesis or through cyclization reactions. The indole moiety can be introduced using Friedländer or Skraup synthesis methods. The acetylation step typically involves the use of acetyl chloride or acetic anhydride under appropriate conditions to introduce the acetyl group at the desired position on the piperazine ring.
From a pharmacological perspective, this compound has shown promise in preclinical studies as a potential modulator of certain cellular pathways. For example, it has been demonstrated to inhibit specific kinases involved in cell proliferation and survival pathways. Additionally, its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders.
In terms of toxicity and safety profiles, preliminary studies indicate that this compound exhibits low toxicity at therapeutic concentrations. However, further research is required to fully characterize its safety profile and determine its suitability for clinical use.
The development of derivatives of this compound has also been explored to optimize its pharmacokinetic properties and enhance its bioavailability. By modifying substituents on both the piperazine and indole moieties, researchers aim to improve solubility and stability while maintaining or enhancing biological activity.
In conclusion, 4-Acetyl-N-(1-Ethyl-1H-lndol-3-Yl)Piperazine-1-Carboxamide represents an intriguing molecule with significant potential in drug discovery. Its unique combination of structural motifs provides a foundation for exploring diverse biological interactions and therapeutic applications. As research continues to uncover its full spectrum of activities and mechanisms of action, this compound may emerge as a valuable tool in addressing unmet medical needs.
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